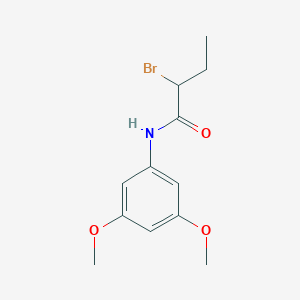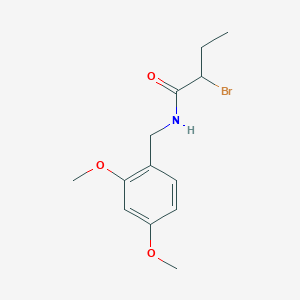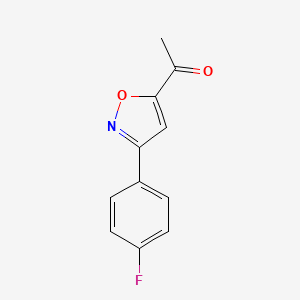
1-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Applications
1-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanone and its derivatives demonstrate significant potential in antimicrobial applications. A novel series of isoxazole derivatives synthesized from similar compounds were tested for in vitro antimicrobial activity against bacterial and fungal organisms, indicating the potential of these compounds in developing new antimicrobial agents (Kumar et al., 2019). Similarly, other studies also highlight the synthesis and antimicrobial efficacy of various derivatives, indicating a broad spectrum of potential use in battling microbial infections (Nagamani et al., 2018).
Molecular Structure and Interaction Analysis
The molecular structure, vibrational frequencies, and vibrational assignments of compounds closely related to 1-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanone have been investigated both experimentally and theoretically. Studies involving HOMO and LUMO analysis, MEP (Molecular Electrostatic Potential) analysis, and NBO (Natural Bond Orbital) analysis provide deep insights into the stability, reactivity, and electronic properties of these compounds. These analyses are crucial in understanding the potential applications of these compounds in areas such as nonlinear optics and as potential anti-neoplastic agents (Mary et al., 2015).
Synthesis and Characterization of Derivatives
The synthesis of various derivatives of 1-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanone and their structural characterization play a crucial role in understanding the compound's applications. Studies focus on synthesizing these derivatives using different methods and characterizing them through spectroscopic and thermal analysis methods. The synthesized compounds are also evaluated for properties like cytotoxicity, indicating their potential in therapeutic applications (Govindhan et al., 2017).
Nonlinear Optical Properties
The study of nonlinear optical properties of compounds structurally similar to 1-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanone can lead to advancements in material science, particularly in the development of new materials for optical applications. The calculations of parameters like first hyperpolarizability indicate the potential of these compounds in the field of nonlinear optics (Mary et al., 2015).
Bioreduction and Enantioselective Synthesis
Research into the enantioselective synthesis of compounds related to 1-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanone, particularly focusing on their bioreduction using natural biocatalysts like Daucus carota cells, opens up new pathways in the synthesis of pharmaceutical intermediates. The study of conditions for optimal yield and enantioselectivity offers valuable insights into the industrial production of these compounds (ChemChemTech, 2022).
Safety And Hazards
Propriétés
IUPAC Name |
1-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c1-7(14)11-6-10(13-15-11)8-2-4-9(12)5-3-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOVARWWAUYDFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NO1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628555 | |
| Record name | 1-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanone | |
CAS RN |
889938-97-0 | |
| Record name | 1-[3-(4-Fluorophenyl)-5-isoxazolyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889938-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344517.png)
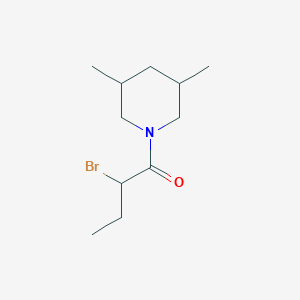

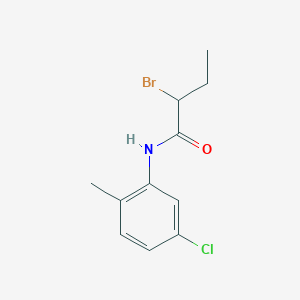
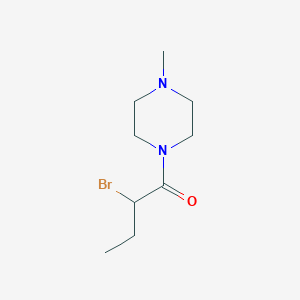
![2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine](/img/structure/B1344534.png)

![(3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1344537.png)
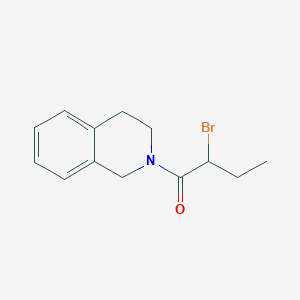

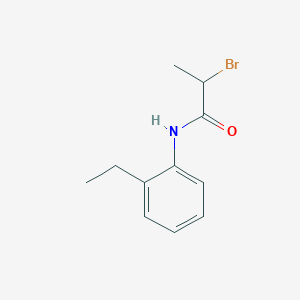
![2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide](/img/structure/B1344548.png)
